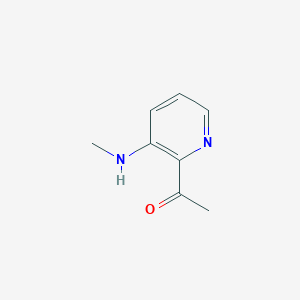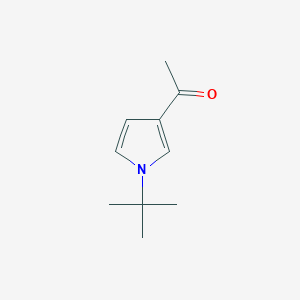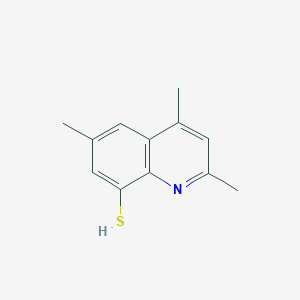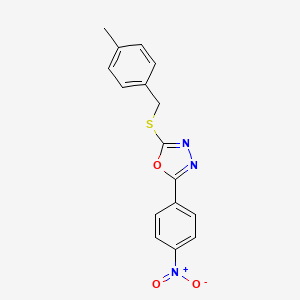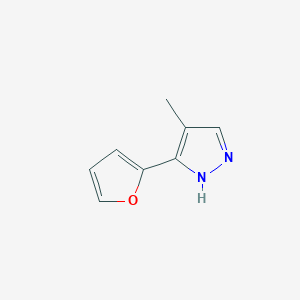
3-(2-Furyl)-4-Methyl-1H-Pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-フリル)-4-メチル-1H-ピラゾールは、ピラゾール類に属する有機化合物であり、ピラゾール類は1位と2位に2つの窒素原子を含む5員環複素環化合物です。この化合物は、3位にピラゾール環に結合したフラン環と、4位にメチル基が存在することで特徴付けられます。
準備方法
合成経路と反応条件
3-(2-フリル)-4-メチル-1H-ピラゾールの合成は、通常、適切な前駆体の環化反応を伴います。一般的な方法の1つは、2-フリルヒドラジンと4-メチル-3-オキソブタン酸を酸性条件下で反応させることです。この反応は、ヒドラゾン中間体の形成を経て進行し、その後環化してピラゾール環を形成します。
工業的製造方法
3-(2-フリル)-4-メチル-1H-ピラゾールの工業的製造には、同様の合成経路が用いられる場合がありますが、大規模生産用に最適化されています。これには、連続式反応器、効率的な触媒、溶媒の再循環の使用が含まれ、収率の向上と廃棄物の削減が図られています。反応条件は、最終生成物の高純度と一貫性を確保するために注意深く制御されています。
化学反応の分析
反応の種類
3-(2-フリル)-4-メチル-1H-ピラゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するピラゾールN-オキシドを形成するように酸化することができます。
還元: 還元反応は、フラン環をテトラヒドロフラン環に変換することができます。
置換: 求電子置換反応は、フラン環で起こり、さまざまな置換基が導入される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: パラジウム炭素(Pd/C)を用いた触媒的接触水素化が、一般的な方法です。
置換: ハロゲンやニトロ化剤などの求電子試薬は、制御された条件下で使用されます。
生成される主な生成物
酸化: ピラゾールN-オキシド。
還元: テトラヒドロフラン誘導体。
置換: ハロゲン化またはニトロ化されたピラゾール誘導体。
科学研究への応用
化学: より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌作用や抗真菌作用を持つ生物活性分子として可能性を示しています。
医学: 医薬品中間体としての可能性と、創薬における役割を探る研究が進められています。
産業: 農薬や特殊化学品の合成に使用されます。
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
3-(2-フリル)-4-メチル-1H-ピラゾールの作用機序には、特定の分子標的との相互作用が関係しています。例えば、生物系では、特定の酵素を阻害したり、受容体と相互作用したりして、観察される生物活性を発揮することがあります。正確な経路や分子標的は現在も研究中ですが、酵素活性を調節したり、受容体結合を調節したりすることで、細胞プロセスに影響を与えるとされています。
類似化合物の比較
類似化合物
3-(2-フリル)-1H-ピラゾール: 4位にメチル基がありません。
4-メチル-1H-ピラゾール: 3位にフラン環がありません。
3-(2-チエニル)-4-メチル-1H-ピラゾール: フラン環の代わりにチオフェン環が含まれています。
独自性
3-(2-フリル)-4-メチル-1H-ピラゾールは、フラン環とメチル基の両方が存在することでユニークです。これらは、特定の化学的性質と反応性を与えるため、さまざまな用途に適した汎用性の高い化合物となっています。この組み合わせは、他の同様のピラゾール誘導体とは異なる特性を与えています。
類似化合物との比較
Similar Compounds
3-(2-Furyl)-1H-Pyrazole: Lacks the methyl group at the 4-position.
4-Methyl-1H-Pyrazole: Lacks the furan ring at the 3-position.
3-(2-Thienyl)-4-Methyl-1H-Pyrazole: Contains a thiophene ring instead of a furan ring.
Uniqueness
3-(2-Furyl)-4-Methyl-1H-Pyrazole is unique due to the presence of both the furan ring and the methyl group, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other similar pyrazole derivatives.
特性
IUPAC Name |
5-(furan-2-yl)-4-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-5-9-10-8(6)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYICHGCQZYYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
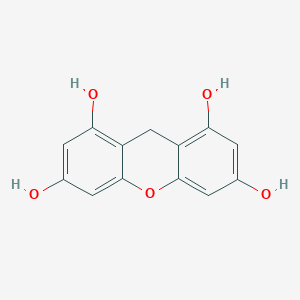
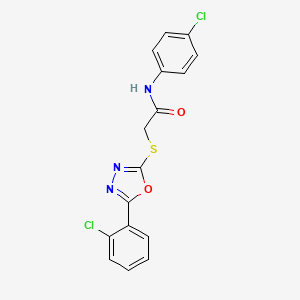
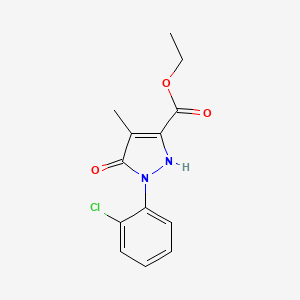
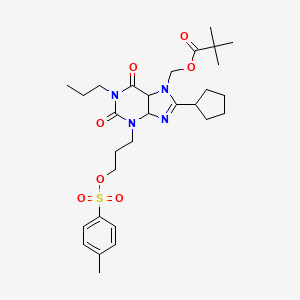
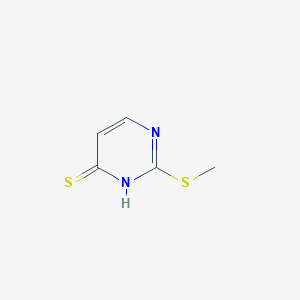


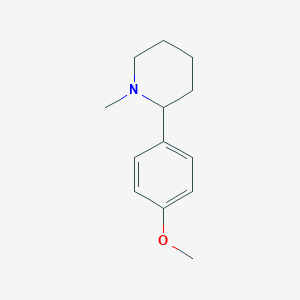
![5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole](/img/structure/B11771596.png)
![4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11771597.png)
